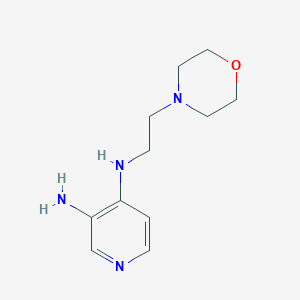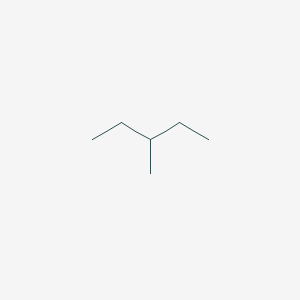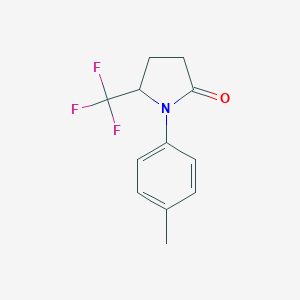
1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one, also known as ractopamine, is a feed additive used in the livestock industry to promote lean muscle growth and reduce fat deposition. It is a beta-agonist that selectively stimulates beta-adrenergic receptors in the body, leading to increased protein synthesis and decreased lipogenesis. Ractopamine has been approved for use in several countries, including the United States, Canada, and Brazil, but its safety and efficacy have been the subject of much debate.
Mechanism Of Action
Ractopamine acts as a beta-adrenergic agonist, specifically targeting beta-1 and beta-2 receptors in the body. This leads to increased protein synthesis and decreased lipogenesis, resulting in increased lean muscle mass and decreased fat deposition. Ractopamine also has some bronchodilatory and vasodilatory effects, which may contribute to its performance-enhancing properties.
Biochemical And Physiological Effects
Ractopamine has been shown to have a number of biochemical and physiological effects in livestock. It increases the expression of genes involved in muscle growth and metabolism, while decreasing the expression of genes involved in fat synthesis and storage. Ractopamine also increases the activity of enzymes involved in protein synthesis and decreases the activity of enzymes involved in fat synthesis. In addition, 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one has been shown to alter the composition of muscle fibers, increasing the proportion of fast-twitch fibers and decreasing the proportion of slow-twitch fibers.
Advantages And Limitations For Lab Experiments
Ractopamine has several advantages as a research tool. It is a potent and selective beta-agonist, making it useful for studying the role of beta-adrenergic signaling in various physiological processes. It also has well-defined effects on muscle growth and metabolism, making it useful for studying these processes in vivo and in vitro. However, 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one also has some limitations as a research tool. Its effects are highly species-specific, and it may not be appropriate for studying human physiology. In addition, its safety and efficacy have been the subject of much debate, and its use may be restricted in some countries.
Future Directions
There are several potential future directions for research on 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one. One area of interest is the molecular mechanisms underlying its effects on muscle growth and metabolism. This could involve studying the downstream signaling pathways activated by beta-adrenergic receptors, as well as the effects of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one on gene expression and enzyme activity. Another area of interest is the potential use of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one as a therapeutic agent for muscle wasting diseases, such as muscular dystrophy. Finally, there is ongoing research into the safety and efficacy of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one, particularly in terms of its impact on animal welfare and human health.
Synthesis Methods
Ractopamine can be synthesized through a multistep process starting from 2-pyrrolidone. The first step involves the reaction of 2-pyrrolidone with p-toluenesulfonyl chloride to form the corresponding sulfonyl derivative. This is followed by the reaction with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves the removal of the sulfonyl protecting group with sodium hydroxide to yield 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one.
Scientific Research Applications
Ractopamine has been extensively studied for its effects on livestock growth and meat quality. It has been shown to increase lean muscle mass and decrease fat deposition in various species, including pigs, cattle, and turkeys. Ractopamine has also been investigated for its potential as a performance-enhancing drug in human athletes, although its use in this context is banned by the World Anti-Doping Agency.
properties
CAS RN |
134481-29-1 |
|---|---|
Product Name |
1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one |
Molecular Formula |
C12H12F3NO |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-(trifluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO/c1-8-2-4-9(5-3-8)16-10(12(13,14)15)6-7-11(16)17/h2-5,10H,6-7H2,1H3 |
InChI Key |
ZZLAPTJIPAVITR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(CCC2=O)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CCC2=O)C(F)(F)F |
synonyms |
1-P-TOLYL-5-TRIFLUOROMETHYL-PYRROLIDIN-2-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



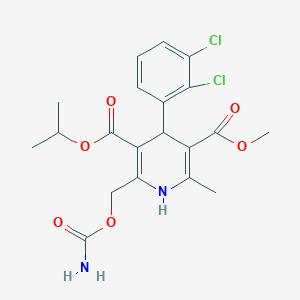
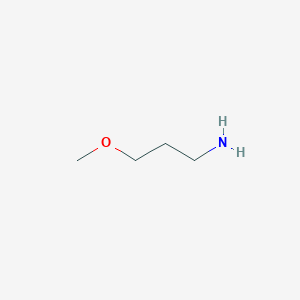

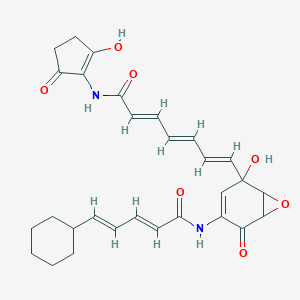
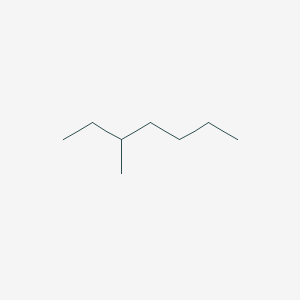
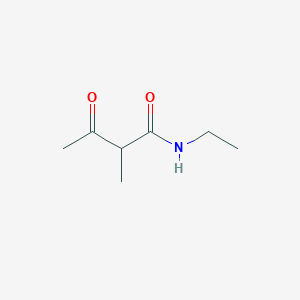
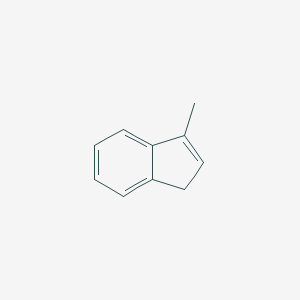
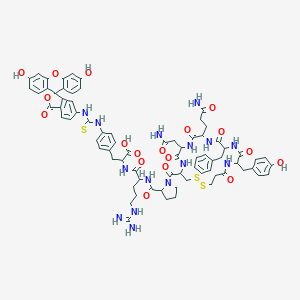
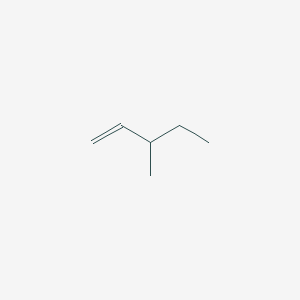
![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)
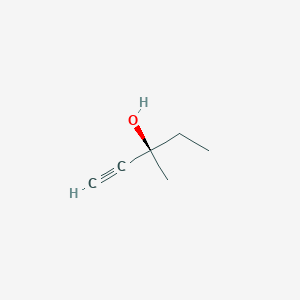
![7-Amino-5-benzyl-5-azaspiro[2.4]heptane](/img/structure/B165636.png)
